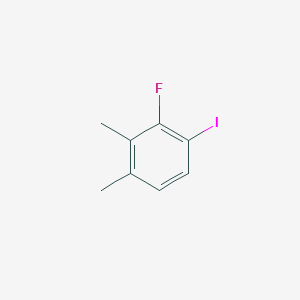

1,2-Dimethyl-3-fluoro-4-iodobenzene

Description

1,2-Dimethyl-3-fluoro-4-iodobenzene is a halogenated aromatic compound featuring methyl (Me), fluorine (F), and iodine (I) substituents at the 1, 2, 3, and 4 positions of the benzene ring, respectively.

Properties

IUPAC Name |

2-fluoro-1-iodo-3,4-dimethylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FI/c1-5-3-4-7(10)8(9)6(5)2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMTLTHQXDYUJAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)I)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dimethyl-3-fluoro-4-iodobenzene can be synthesized through several methods. One common approach involves the halogenation of 1,2-dimethylbenzene (o-xylene) followed by fluorination and iodination. The process typically involves the following steps:

Halogenation: 1,2-Dimethylbenzene is treated with a halogenating agent such as bromine or chlorine in the presence of a catalyst like iron(III) chloride to introduce halogen atoms at specific positions on the benzene ring.

Fluorination: The halogenated intermediate is then subjected to fluorination using a fluorinating agent such as hydrogen fluoride or a fluorine gas source.

Iodination: Finally, the fluorinated intermediate is iodinated using iodine or an iodine-containing reagent under appropriate conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include controlling temperature, pressure, and reaction time, as well as using advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-3-fluoro-4-iodobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura and Heck reactions, where the iodine atom is replaced by a carbon-carbon bond.

Oxidation and Reduction: The methyl groups and the benzene ring can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the iodine atom with other nucleophiles.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the methyl groups.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the benzene ring or other functional groups.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.

Coupling Products: Biaryl compounds or other carbon-carbon bonded products are typically formed in coupling reactions.

Oxidation Products: Oxidation of the methyl groups can yield carboxylic acids or aldehydes.

Reduction Products: Reduction can lead to the formation of partially or fully hydrogenated benzene derivatives.

Scientific Research Applications

1,2-Dimethyl-3-fluoro-4-iodobenzene has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: It serves as an intermediate in the synthesis of potential drug candidates and diagnostic agents.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2-dimethyl-3-fluoro-4-iodobenzene depends on the specific reactions it undergoes. In coupling reactions, the iodine atom is typically replaced by a carbon-carbon bond through a palladium-catalyzed process. The palladium catalyst facilitates the oxidative addition of the iodine atom, followed by transmetalation and reductive elimination steps to form the final product.

Comparison with Similar Compounds

Key Observations:

- Steric and Electronic Effects : The methyl groups in this compound introduce significant steric hindrance compared to smaller substituents like fluorine or methoxy groups. This hindrance may slow nucleophilic aromatic substitution but stabilize intermediates in cross-coupling reactions .

- Iodine Reactivity : The iodine atom at position 4 is a critical site for palladium-catalyzed couplings (e.g., Suzuki or Ullmann reactions), similar to other iodobenzenes like 1,2-Difluoro-4-iodobenzene .

- Fluorine Influence : The electron-withdrawing fluorine at position 3 directs electrophilic substitutions to the para position relative to itself, analogous to fluorinated intermediates in pharmaceutical synthesis (e.g., ) .

Biological Activity

1,2-Dimethyl-3-fluoro-4-iodobenzene, a halogenated aromatic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to elucidate the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a benzene ring substituted with two methyl groups, a fluorine atom, and an iodine atom. The presence of these halogens and alkyl groups significantly influences its chemical reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Compounds with similar structures have been shown to possess antimicrobial properties. The halogen atoms can enhance binding affinity to microbial targets, potentially disrupting cellular processes.

- Antitumor Effects : Studies indicate that halogenated aromatic compounds can inhibit tumor cell proliferation. The specific interactions of this compound with cancer cell lines require further investigation but may involve modulation of signaling pathways related to cell growth and apoptosis.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, interactions with adenosine kinase (AdK) have been noted for similar compounds, leading to increased endogenous adenosine levels which can influence various physiological processes.

Case Studies and Research Findings

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Factors such as solubility, stability under physiological conditions, and metabolic pathways influence its efficacy.

- Solubility : The presence of polar functional groups can enhance solubility in biological media, facilitating better absorption.

- Metabolism : Studies on similar compounds suggest that metabolic pathways involving cytochrome P450 enzymes may play a role in the biotransformation of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.